molecular formula C24H28N2O3 B4653058 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-furylmethyl)piperazine

1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-furylmethyl)piperazine

Cat. No.: B4653058
M. Wt: 392.5 g/mol
InChI Key: SMKOSEBSQXCCFD-UHFFFAOYSA-N
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Description

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-furylmethyl)piperazine is a substituted piperazine derivative characterized by a benzyloxy-methoxybenzyl group at the N1 position and a 2-furylmethyl substituent at the N4 position. Piperazine derivatives are widely studied for their versatility in drug design, often influencing neurotransmitter systems, enzyme inhibition, or receptor binding due to their substituent-dependent electronic and steric profiles .

Properties

IUPAC Name

1-(furan-2-ylmethyl)-4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-27-23-10-9-21(16-24(23)29-19-20-6-3-2-4-7-20)17-25-11-13-26(14-12-25)18-22-8-5-15-28-22/h2-10,15-16H,11-14,17-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKOSEBSQXCCFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=CO3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-furylmethyl)piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzyloxy intermediate: This step involves the reaction of benzyl alcohol with a suitable base (e.g., sodium hydride) and a halogenated benzene derivative to form the benzyloxy intermediate.

    Methoxylation: The benzyloxy intermediate is then subjected to methoxylation using a methoxy donor such as dimethyl sulfate or methyl iodide in the presence of a base.

    Furylmethylation: The methoxylated intermediate is reacted with furfural or a furylmethyl halide in the presence of a suitable catalyst to introduce the furylmethyl group.

    Piperazine ring formation: Finally, the intermediate is reacted with piperazine under appropriate conditions (e.g., reflux in an organic solvent) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-furylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides, amines, or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halides (e.g., sodium iodide), amines (e.g., methylamine), thiols (e.g., thiophenol) in appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution may result in halogenated, aminated, or thiolated derivatives.

Scientific Research Applications

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-furylmethyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-furylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain signaling pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity and Bioavailability : The 4-ethoxybenzyl substituent in increases molecular weight (446.59) and lipophilicity compared to the target compound’s 2-furylmethyl group, which may enhance aqueous solubility due to the oxygen-rich furan ring.
  • Metabolic Stability : Compounds with fluorinated or methoxy groups (e.g., ) often exhibit slower hepatic metabolism due to reduced susceptibility to oxidative enzymes. The furan ring in the target compound, however, may undergo faster metabolic oxidation .

Pharmacological and Structural Insights

Receptor Binding and Activity

  • Serotonin and Dopamine Modulation: Piperazines with 4-methoxyphenyl groups (e.g., ) inhibit monoamine reuptake, akin to antidepressants. The target compound’s benzyloxy-methoxybenzyl group may similarly interact with serotonin transporters, though its furylmethyl substituent could alter selectivity.
  • Tyrosine Kinase Inhibition : Fluorinated benzylpiperazines (e.g., ) demonstrate fragment-based kinase inhibition. The furylmethyl group’s polarity might reduce off-target effects compared to bulkier halogenated analogs.

Supramolecular Interactions

  • Crystal Packing and Solubility : Substituents like halogens (Cl, Br in ) or methoxy groups promote hydrogen bonding and aromatic stacking, influencing crystallinity and dissolution rates. The furylmethyl group’s planar structure may disrupt dense packing, enhancing solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-furylmethyl)piperazine
Reactant of Route 2
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1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-furylmethyl)piperazine

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